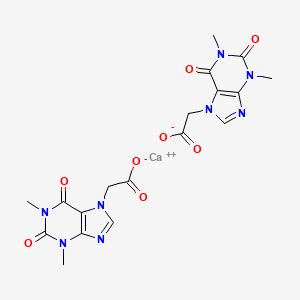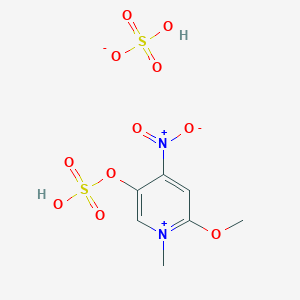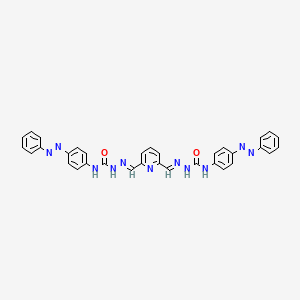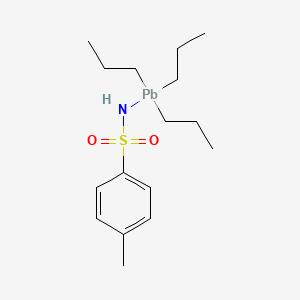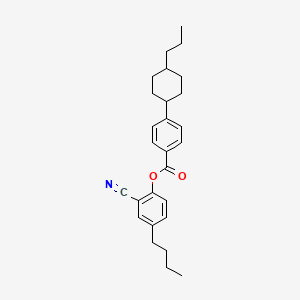
4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate is a chemical compound with the molecular formula C27H33NO2 and a molecular weight of 403.55642 g/mol It is known for its unique structure, which includes a butyl group, a cyanophenyl group, and a propylcyclohexyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate typically involves multiple steps, including the formation of the cyanophenyl and propylcyclohexyl benzoate intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .
Scientific Research Applications
4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and molecular interactions.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-2-cyanophenyl trans-p-(4-methylcyclohexyl)benzoate
- 4-Butyl-2-cyanophenyl trans-p-(4-ethylcyclohexyl)benzoate
- 4-Butyl-2-cyanophenyl trans-p-(4-isopropylcyclohexyl)benzoate
Uniqueness
4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the synthesis of specialized materials or as a probe in biological studies .
Properties
CAS No. |
87260-25-1 |
|---|---|
Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(4-butyl-2-cyanophenyl) 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C27H33NO2/c1-3-5-7-21-10-17-26(25(18-21)19-28)30-27(29)24-15-13-23(14-16-24)22-11-8-20(6-4-2)9-12-22/h10,13-18,20,22H,3-9,11-12H2,1-2H3 |
InChI Key |
WYTBUBSHICZERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


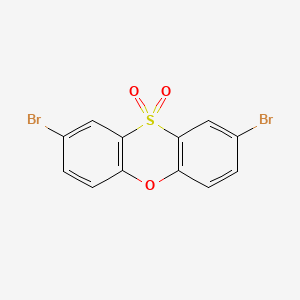
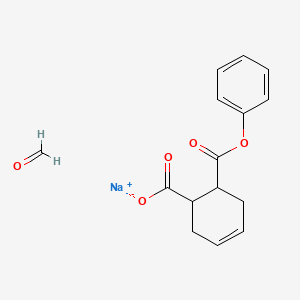
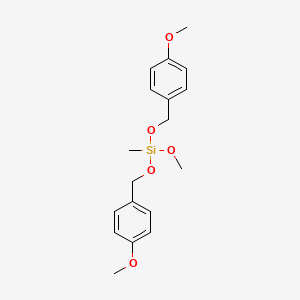
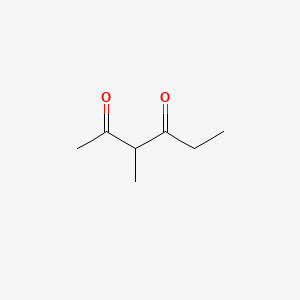
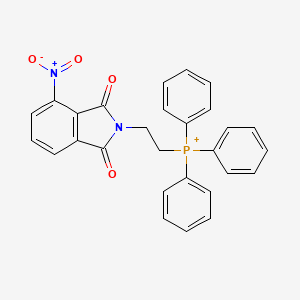
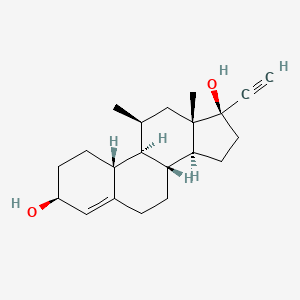

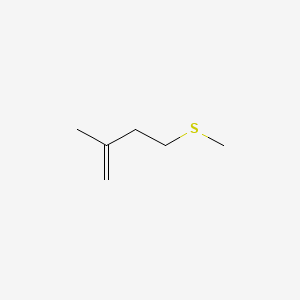
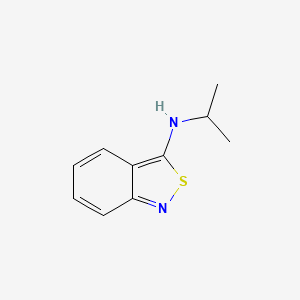
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
